2-(3,5-Dimethylphenyl)piperidine

Dopamine Receptor D4 Selectivity 3,5-Dimethylphenyl SAR

2-(3,5-Dimethylphenyl)piperidine (CAS 383128-39-0) is a substituted piperidine building block featuring a 3,5-dimethylphenyl moiety attached at the C2 position of the piperidine ring. With a molecular weight of 189.30 g/mol and formula C₁₃H₁₉N, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting central nervous system disorders.

Molecular Formula C13H19N
Molecular Weight 189.302
CAS No. 383128-39-0
Cat. No. B2848074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)piperidine
CAS383128-39-0
Molecular FormulaC13H19N
Molecular Weight189.302
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCCCN2)C
InChIInChI=1S/C13H19N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3
InChIKeyITOUMWCWDRQGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)piperidine (CAS 383128-39-0) Procurement and Scientific Differentiation Guide


2-(3,5-Dimethylphenyl)piperidine (CAS 383128-39-0) is a substituted piperidine building block featuring a 3,5-dimethylphenyl moiety attached at the C2 position of the piperidine ring. With a molecular weight of 189.30 g/mol and formula C₁₃H₁₉N, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting central nervous system disorders [1]. The 3,5-dimethyl substitution pattern on the phenyl ring confers distinct steric and electronic properties compared to other positional isomers or alternative substituents, influencing receptor binding affinity and selectivity profiles [2]. Commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC , this building block is supplied with defined storage conditions (sealed, dry, 2–8°C) to maintain structural integrity during research workflows .

Why 2-(3,5-Dimethylphenyl)piperidine Cannot Be Generically Substituted by Other Piperidine Analogs


Piperidine-based building blocks bearing phenyl substituents are not interchangeable in medicinal chemistry workflows. The position and pattern of methyl substitution on the phenyl ring—specifically the 3,5-dimethyl arrangement versus alternative 2,5-dimethyl or 4-substituted isomers—produces fundamentally different receptor recognition profiles. N-n-Propyl-substituted 3-(dimethylphenyl)piperidines demonstrate that the 3,5-dimethylphenyl configuration confers selective affinity for the D4 dopamine receptor subtype while a 2,5-dimethylphenyl arrangement shifts activity toward α₂-adrenergic receptors, illustrating that simple positional isomerism dictates target engagement and downstream pharmacology [1]. Furthermore, the C2 attachment point of the phenyl ring to the piperidine core (as in 2-(3,5-dimethylphenyl)piperidine) creates a distinct three-dimensional pharmacophore compared to C3- or C4-substituted analogs, affecting conformational rigidity and binding pocket complementarity [2]. Substituting an analog with a different substitution pattern or attachment point without empirical validation risks program failure due to altered receptor selectivity, metabolic stability, or in vivo efficacy.

2-(3,5-Dimethylphenyl)piperidine: Quantitative Differentiation Evidence Against Comparators


Dopamine D4 Receptor Subtype Selectivity: 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl Configuration

In a series of N-n-propyl-substituted dimethylphenylpiperidines (PPEs), the compound bearing a 3,5-dimethylphenyl substituent demonstrated high affinity and selectivity for the D4 dopamine receptor subtype in bovine retina membranes, while the 2,5-dimethylphenyl analog exhibited preferential activity toward α₂-adrenergic receptors [1]. This positional isomerism effect establishes that the 3,5-dimethyl configuration is a critical determinant of dopaminergic versus adrenergic target engagement.

Dopamine Receptor D4 Selectivity 3,5-Dimethylphenyl SAR

D2 Dopamine Receptor Binding Affinity: 3,5-Dimethylphenylpiperidine Ki Value

The 3,5-dimethylphenyl-substituted piperidine scaffold (specifically 3-(3,5-dimethyl-phenyl)-piperidine) exhibits a binding affinity of Ki = 240 nM at the high-affinity site of the bovine D2 dopamine receptor, as measured by competition radioligand binding using [³H]YM-09151-2 [1]. This quantitative benchmark establishes the baseline receptor engagement potential for 3,5-dimethylphenyl-containing piperidines and provides a reference for structure-activity relationship optimization.

Dopamine D2 Receptor Receptor Binding Affinity Ki

TAAR1 Agonist Activity: 3,5-Dimethylphenyl Piperidine Scaffold Potency Range

A series of 4-(2-aminoethyl)piperidine derivatives incorporating an N-(3,5-dimethylphenyl)carboxamide moiety demonstrated TAAR1 agonistic activity with EC₅₀ values ranging from 0.033 to 0.112 μM [1]. This potency range, achieved with the 3,5-dimethylphenyl substitution pattern on the piperidine core, compares favorably to the screening hit from which the series was derived, though explicit comparator EC₅₀ data are not reported in the abstract. The presence of the 3,5-dimethylphenyl group was essential for the observed TAAR1 modulation, as this moiety had not been previously associated with TAAR1 activity in the literature.

TAAR1 Trace Amine-Associated Receptor Antipsychotic

In Vivo Efficacy Differentiation: 3,5-Dimethylphenyl Piperidine AP163 vs. Other TAAR1 Agonists

Among four TAAR1-active compounds (EC₅₀ = 0.033–0.112 μM) derived from a 4-(2-aminoethyl)piperidine core bearing an N-(3,5-dimethylphenyl) substituent, only compound AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats [1]. The other three compounds, despite comparable in vitro potency, failed to demonstrate in vivo efficacy in this model of dopamine-dependent hyperlocomotion. This intra-series differentiation demonstrates that the 3,5-dimethylphenyl-substituted piperidine scaffold can yield compounds with translational in vivo activity, but not all derivatives within the same potency range exhibit equivalent efficacy.

In Vivo Efficacy DAT-KO Rat Model Hyperlocomotion

Synthetic Accessibility and Commercial Availability with Batch QC Documentation

2-(3,5-Dimethylphenyl)piperidine is commercially available at 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC . Procurement specifications include storage at 2–8°C sealed in dry conditions or at -20°C for extended stability . The compound is supplied as a research-use-only building block with defined molecular identity (MW 189.30, C₁₃H₁₉N) suitable for further synthetic elaboration. This availability contrasts with less accessible or custom-synthesis-only 3,5-dimethylphenylpiperidine positional isomers.

Synthetic Building Block QC Documentation NMR HPLC GC

Optimal Research and Procurement Scenarios for 2-(3,5-Dimethylphenyl)piperidine (CAS 383128-39-0)


D4 Dopamine Receptor-Selective Ligand Development

When designing ligands requiring selective engagement of the D4 dopamine receptor subtype over α₂-adrenergic receptors, 2-(3,5-dimethylphenyl)piperidine provides the validated 3,5-dimethylphenyl pharmacophore. As demonstrated by Cervetto et al., the 3,5-dimethylphenyl configuration on piperidine scaffolds confers D4-DAR selectivity, whereas the 2,5-dimethylphenyl isomer shifts activity toward α₂-ARs [1]. Procurement of this building block supports structure-activity relationship studies aimed at optimizing D4 receptor affinity while minimizing off-target adrenergic activity.

TAAR1 Agonist Medicinal Chemistry for Psychotic Disorder Programs

Research programs targeting trace amine-associated receptor 1 (TAAR1) agonism for antipsychotic development can utilize 2-(3,5-dimethylphenyl)piperidine as a core building block. The 3,5-dimethylphenyl-substituted piperidine scaffold has produced TAAR1 agonists with EC₅₀ values of 0.033–0.112 μM, including compound AP163, which demonstrated statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats [2]. This scaffold represents a validated starting point for preclinical TAAR1 programs, though in vivo translation requires empirical validation as only one of four equipotent compounds showed efficacy [2].

D2 Dopamine Receptor Tool Compound and SAR Studies

For projects requiring D2 dopamine receptor tool compounds or baseline affinity benchmarks, the 3,5-dimethylphenylpiperidine scaffold offers a reference Ki value of 240 nM at the high-affinity D2 site [3]. This quantitative benchmark enables comparative assessment of structural modifications during lead optimization and provides a validated starting point for developing D2-targeted chemical probes.

Synthetic Elaboration via Piperidine Nitrogen Functionalization

The free secondary amine of 2-(3,5-dimethylphenyl)piperidine serves as a versatile synthetic handle for N-alkylation, N-acylation, N-arylation, or N-sulfonylation reactions, enabling systematic diversification of the piperidine nitrogen to modulate physicochemical properties, target engagement, and pharmacokinetic parameters. This synthetic flexibility, combined with the defined 3,5-dimethylphenyl pharmacophore at C2, supports parallel library synthesis and structure-activity relationship exploration in central nervous system drug discovery programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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